molecular formula C20H19NO4 B11405577 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11405577
M. Wt: 337.4 g/mol
InChI Key: SCUSSDOEGSDNLU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that features a benzodioxole and a benzofuran moiety. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Formation of the Benzofuran Moiety: This involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 5-ethyl-1-benzofuran.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzofuran moieties through an acetamide linkage. This can be done by reacting the benzodioxole derivative with the benzofuran derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with the active sites of enzymes, inhibiting their activity, while the benzofuran moiety can bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to the combination of benzodioxole and benzofuran moieties linked by an acetamide group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H19NO4/c1-2-13-3-5-17-16(7-13)15(11-23-17)9-20(22)21-10-14-4-6-18-19(8-14)25-12-24-18/h3-8,11H,2,9-10,12H2,1H3,(H,21,22)

InChI Key

SCUSSDOEGSDNLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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